molecular formula C14H6Cl2O2 B031358 1,8-Dichloroanthraquinone CAS No. 82-43-9

1,8-Dichloroanthraquinone

Cat. No.: B031358
CAS No.: 82-43-9
M. Wt: 277.1 g/mol
InChI Key: VBQNYYXVDQUKIU-UHFFFAOYSA-N
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Description

1,8-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, where two chlorine atoms are substituted at the 1 and 8 positions of the anthraquinone structure. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical and industrial applications.

Scientific Research Applications

1,8-Dichloroanthraquinone has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.

    Biology: It has been studied for its potential antibacterial and antitumor activities.

    Medicine: Research has explored its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

Target of Action

1,8-Dichloroanthraquinone is an anthraquinone that primarily targets sulfate-reducing bacteria . It acts as an inhibitor of sulfide production, which is a key metabolic process in these bacteria .

Mode of Action

These radicals then transfer an electron to molecular oxygen to afford superoxide radical anion . This process can cause oxidative stress in the target organisms, disrupting their normal metabolic functions.

Biochemical Pathways

This pathway is crucial for the energy metabolism of these bacteria, and its disruption can inhibit their growth and survival .

Pharmacokinetics

Anthraquinones are generally known for their low water solubility, which can affect their bioavailability and distribution

Result of Action

The primary result of this compound’s action is the inhibition of sulfide production in sulfate-reducing bacteria, leading to their growth inhibition . This can have significant effects at the molecular and cellular levels, disrupting the energy metabolism of the bacteria and potentially leading to their death.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its low water solubility can affect its distribution and efficacy in aqueous environments . Additionally, its stability and activity may be affected by factors such as pH, temperature, and the presence of other chemical substances.

Safety and Hazards

In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and consult a physician. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

1,8-Diaryl anthracene derivatives, including 1,8-Dichloroanthraquinone, have been studied for their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloroanthraquinone can be synthesized through the chlorination of anthraquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions on the anthraquinone ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of anthraquinone using chlorine gas and appropriate catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloroanthraquinone undergoes various chemical reactions, including:

    Reduction: It can be reduced to form 1,8-dichloroanthracene.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: It can undergo oxidation reactions to form different quinone derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Reduction: 1,8-Dichloroanthracene.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

    Oxidation: Different quinone derivatives.

Comparison with Similar Compounds

1,8-Dichloroanthraquinone can be compared with other anthraquinone derivatives such as:

    1,8-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities.

    1,8-Diaminoanthraquinone: Studied for its antitumor properties.

    1,8-Dihydroxy-4,5-dinitroanthraquinone: Exhibits antibacterial activity against certain Gram-positive bacteria.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives.

Properties

IUPAC Name

1,8-dichloroanthracene-9,10-dione
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InChI

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H
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InChI Key

VBQNYYXVDQUKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H6Cl2O2
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DSSTOX Substance ID

DTXSID8058873
Record name 1,8-Dichloroanthraquinone
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Molecular Weight

277.1 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1,8-Dichloroanthraquinone
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CAS No.

82-43-9
Record name 1,8-Dichloroanthraquinone
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Record name 1,8-Dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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